molecular formula C11H19F2NO5S B2364604 Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate CAS No. 1881288-58-9

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate

Cat. No.: B2364604
CAS No.: 1881288-58-9
M. Wt: 315.33
InChI Key: GKFBZZHPGGBZIE-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO5S and a molecular weight of 315.34 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and pharmaceuticals.

Mechanism of Action

Mode of Action

It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and sulfonylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a piperidine derivative with an amine group replacing the methylsulfonyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is unique due to the presence of both fluorine atoms and the methylsulfonyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl 4,4-difluoro-3-methylsulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO5S/c1-10(2,3)18-9(15)14-6-5-11(12,13)8(7-14)19-20(4,16)17/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFBZZHPGGBZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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